molecular formula C18H14N4O2 B2488411 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396781-97-7

3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2488411
CAS No.: 1396781-97-7
M. Wt: 318.336
InChI Key: AMNPBNKVZJPKNF-UHFFFAOYSA-N
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Description

3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound characterized by its cyano group and phthalazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the phthalazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyano group is then introduced using cyanoethylating agents, and the benzamide moiety is attached through amide bond formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in achieving higher purity and reducing by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

  • Reduction: Reduction reactions can target the cyano group, converting it to a primary amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) for activating the carboxamide group.

Major Products Formed:

  • Oxidation: 3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Reduction: 3-Amino-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its applications extend to the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 3-Amino-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

  • 3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzene

Uniqueness: 3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-cyano-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)11-20-17(23)13-6-4-5-12(9-13)10-19/h2-9H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPBNKVZJPKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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